

# Essential Safety and Handling Guide for Dalvance (Dalbavancin)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |          |
|----------------|----------|
| Compound Name: | Dalvance |
| Cat. No.:      | B8068804 |

[Get Quote](#)

This guide provides crucial safety, handling, and disposal information for professionals working with **Dalvance** (dalbavancin) in a research and development environment. The following procedures are designed to ensure operator safety and maintain product integrity.

## Hazard Identification

**Dalvance** is a lipoglycopeptide antibiotic. While its primary use is therapeutic, laboratory handling of the sterile powder requires acknowledging its potential hazards. According to safety data sheets (SDS), **Dalvance** is classified with the following risks:

- Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.[1][2]
- Specific Target Organ Toxicity (Repeated Exposure, Category 2): May cause damage to organs through prolonged or repeated exposure.[1][2]
- Skin and Eye Irritation (Category 2/2A): Causes skin irritation and serious eye irritation.[3]
- Respiratory Tract Irritation: May cause respiratory irritation.[3]

It is crucial to handle **Dalvance** in a controlled environment to minimize exposure.

## Personal Protective Equipment (PPE)

A risk assessment should be conducted for all procedures involving **Dalvance**. However, the following PPE is mandatory for handling the powdered form and concentrated solutions to

prevent skin, eye, and respiratory exposure.[4][5]

- Hand Protection: Wear appropriate chemical-resistant gloves, such as powder-free nitrile gloves.[4][6] Gloves should be inspected before use and changed immediately if contaminated.[6]
- Eye and Face Protection: Use safety glasses with side shields or goggles.[3][6] If there is a risk of splashing, a face shield should be worn in addition to goggles.[5]
- Body Protection: A disposable gown or a clean laboratory coat is required to protect the skin. [1][5] Impervious protective clothing is recommended for bulk processing operations.[7]
- Respiratory Protection: Work should be conducted in a chemical fume hood or a well-ventilated area to minimize the inhalation of dust or aerosols.[6] If engineering controls are not sufficient or if a significant aerosol-generating event occurs (e.g., a large spill), a suitable NIOSH-approved respirator (e.g., N95 or higher) should be used in accordance with an established respiratory protection program.[5][7][8]

## Safe Handling and Operational Plan

Handling **Dalvance** requires careful adherence to aseptic techniques to ensure product sterility and operator safety.[9][10]

### Step 1: Preparation and Engineering Controls

- Before beginning, ensure the work area, such as a biological safety cabinet or chemical fume hood, is clean and prepared.[6]
- Verify that a safety shower and eyewash station are accessible.[6]
- Minimize dust generation and accumulation when handling the sterile powder.[7]

### Step 2: Reconstitution of Lyophilized Powder

- **Dalvance** is supplied as a sterile white/off-white to pale yellow powder in glass vials.[9][11]
- Perform reconstitution under aseptic conditions.[9][12]

- Use 25 mL of either Sterile Water for Injection, USP, or 5% Dextrose Injection, USP, for each 500 mg vial.[9][10][12]
- To prevent foaming, gently swirl or invert the vial until the contents are fully dissolved. Do not shake.[9][10][12]
- The reconstituted solution will have a concentration of 20 mg/mL.[9][12]

#### Step 3: Dilution of Reconstituted Solution

- Aseptically transfer the required volume of the reconstituted solution to an intravenous bag or bottle that contains only 5% Dextrose Injection, USP.[10][13]
- Crucially, do not use saline-based solutions, as they can cause precipitation.[9][13][14]
- The final diluted solution must have a concentration between 1 mg/mL and 5 mg/mL.[10][12][13]
- Visually inspect the final solution for any particulate matter. If particles are present, the solution must be discarded.[9][12]

#### Step 4: Storage and Stability

- The total time from reconstitution to dilution to administration (or use in an experiment) should not exceed 48 hours.[9][12][14]
- Unused portions of the reconstituted vials should be discarded.[13][14]

| Parameter                                             | Specification                                        | Storage Temperature (Unopened Vials)            |
|-------------------------------------------------------|------------------------------------------------------|-------------------------------------------------|
| Reconstitution                                        |                                                      |                                                 |
| Vehicle                                               | Sterile Water for Injection or 5% Dextrose Injection | 20°C to 25°C (68°F to 77°F)<br>[14]             |
| Volume                                                | 25 mL per 500 mg vial[9][12]                         |                                                 |
| Final Concentration                                   | 20 mg/mL[9][12]                                      |                                                 |
| Dilution                                              |                                                      |                                                 |
| Vehicle                                               | 5% Dextrose Injection, USP ONLY[10][13]              |                                                 |
| Final Concentration                                   | 1 mg/mL to 5 mg/mL[12][13]                           |                                                 |
| Storage (Reconstituted or Diluted)                    |                                                      |                                                 |
| Duration                                              | Total time not to exceed 48 hours[12][14]            | Refrigerated: 2°C to 8°C (36°F to 46°F)[12][14] |
| Room Temperature: 20°C to 25°C (68°F to 77°F)[12][14] |                                                      |                                                 |
| Freezing                                              | Do not freeze[12][13][14]                            |                                                 |

## Spill and Disposal Plan

Spill Management: In case of a spill, evacuate non-essential personnel from the area.[7] Wearing the full PPE described above, gently cover any spilled powder with a damp cloth or paper towel to avoid making it airborne.[7] For liquid spills, use an appropriate absorbent material. Clean the spill area thoroughly. Place all cleanup materials into a sealed, labeled container for disposal as chemical waste.[7]

### Disposal:

- All unused **Dalvance** stock solutions, contaminated media, and disposable materials (e.g., gloves, vials, gowns, pipette tips) should be treated as hazardous chemical waste.[1][15]

- Collect waste in approved, clearly labeled chemical waste containers.[\[15\]](#)
- Dispose of all waste in accordance with local, state, and federal environmental regulations. Do not dispose of it down the drain.[\[6\]](#)[\[15\]](#)



[Click to download full resolution via product page](#)

Caption: Workflow for the safe handling of **Dalvance** from preparation to disposal.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. media.allergan.com [media.allergan.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. medkoo.com [medkoo.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. globalrph.com [globalrph.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. drugs.com [drugs.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Dalvance (dalbavancin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 15. bitesizebio.com [bitesizebio.com]
- To cite this document: BenchChem. [Essential Safety and Handling Guide for Dalvance (Dalbavancin)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8068804#personal-protective-equipment-for-handling-dalvance>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)